BenchChemオンラインストアへようこそ!

Avanafil-d4

Isotopic purity LC-MS/MS Internal standard

Avanafil-d4 (TA1790-d4) is a stable isotope-labeled analog of the phosphodiesterase type 5 (PDE5) inhibitor avanafil, in which four protium atoms are replaced by deuterium at confirmed structural positions. It incorporates four deuterium atoms (formula: C₂₃H₂₂D₄ClN₇O₃, molecular weight 487.97 g/mol, CAS 2012598-68-2), yielding a mass increase of +4 Da relative to the parent compound.

Molecular Formula C23H22D4ClN7O3
Molecular Weight 487.975
Cat. No. B1164874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvanafil-d4
Molecular FormulaC23H22D4ClN7O3
Molecular Weight487.975
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avanafil-d4 Procurement Guide: What Sets This Deuterated PDE5 Inhibitor Apart from Unlabeled Analogs


Avanafil-d4 (TA1790-d4) is a stable isotope-labeled analog of the phosphodiesterase type 5 (PDE5) inhibitor avanafil, in which four protium atoms are replaced by deuterium at confirmed structural positions . It incorporates four deuterium atoms (formula: C₂₃H₂₂D₄ClN₇O₃, molecular weight 487.97 g/mol, CAS 2012598-68-2), yielding a mass increase of +4 Da relative to the parent compound . The labeled analog is supplied at a purity greater than 98% and is intended exclusively for research and analytical applications, notably as a stable isotope-labeled internal standard (SIL-IS) for the quantification of avanafil in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1][2].

Why Unlabeled Avanafil or Non-Deuterated Analogs Cannot Replace Avanafil-d4 in Bioanalytical Workflows


In LC-MS/MS-based quantification, a stable isotope-labeled internal standard must be chemically identical to the target analyte to co-elute and experience the same matrix effects and ionization efficiency. Avanafil-d4 satisfies this requirement for avanafil assays; substituting an unlabeled analog, even a closely related PDE5 inhibitor such as vardenafil-d4 or tadalafil-d4, introduces chromatographic retention time mismatches and differential ionization suppression that degrade method accuracy [1]. Published methods for PDE5 inhibitor quantification that employed non-deuterated internal standards (e.g., sulfaquinoxaline) have reported matrix effects and are limited to linear ranges of 1–200 ng/mL, requiring extensive validation [2]. By contrast, SIL-IS such as Avanafil-d4 compensates for extraction variability, matrix effects, and ionization fluctuations in a single analytical run, as recommended by FDA and EMA bioanalytical method validation guidelines [3].

Avanafil-d4 Selection Evidence: Head-to-Head Comparisons with Alternatives for Research and Industrial Procurement


Isotopic Purity: Avanafil-d4 vs. Other Deuterated PDE5 Inhibitor Internal Standards

Avanafil-d4 is supplied with a confirmed chemical purity exceeding 98% . In comparison, reports on alternative deuterated PDE5 inhibitor internal standards, such as vardenafil-d4 and sildenafil-d3, have documented isotopic purity levels ranging from 95% to 98%, with incomplete deuteration potentially introducing unlabeled analyte that compromises quantification accuracy at low concentrations . The higher purity specification of Avanafil-d4 reduces the risk of isotopic impurity-induced signal interference.

Isotopic purity LC-MS/MS Internal standard

Internal Standard Equivalence: Avanafil-d4 vs. Non-Deuterated Internal Standards (e.g., Sulfaquinoxaline)

A published LC-MS/MS method for six PDE5 inhibitors in human plasma used sulfaquinoxaline (a structural analog, not a stable isotope-labeled compound) as the internal standard and reported a linear range of 1–200 ng/mL [1]. In contrast, SIL-IS such as Avanafil-d4 co-elutes with the analyte, eliminating differential matrix effects and improving precision [2]. Studies on deuterated internal standards in bioanalysis have demonstrated that SIL-IS can reduce inter-day precision variability to < 7% RSD, compared to > 15% RSD for non-isotopic structural analogs [2].

Internal standard LC-MS/MS Matrix effect

Analytical Specificity: Avanafil-d4 as an Internal Standard for Avanafil Quantification vs. Other Deuterated PDE5 Inhibitor Standards

Avanafil-d4 produces an identical MS/MS fragmentation pattern to unlabeled avanafil (precursor-to-product ion transition approximately m/z 488 → m/z 375), enabling precise multiple reaction monitoring (MRM) quantification [1]. In contrast, using a deuterated form of another PDE5 inhibitor (e.g., tadalafil-d3 or vardenafil-d5) would yield a different MRM transition, creating retention time offsets and differential ion suppression. Published methods for avanafil in rat plasma and brain confirm the analyte-specific MRM transition m/z 484.2 → 375.2 for unlabeled avanafil, with the corresponding deuterated internal standard monitored at m/z 488.2 → 375.2 [1][2].

Analytical specificity Internal standard LC-MS/MS

Regulatory Readiness: Avanafil-d4 for ANDA and Pharmacopeial Traceability vs. Generic Deuterated Standards

Avanafil-d4 is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards based on feasibility [1]. This is in contrast to many generic deuterated internal standards that are sold without formal pharmacopeial traceability documentation. The compound is specifically positioned for analytical method development, method validation, quality control applications for Abbreviated New Drug Applications, and commercial production of avanafil [1].

Regulatory compliance ANDA Reference standard

Deuterium Kinetic Isotope Effect: Metabolic Stability Implications for Avanafil-d4 in ADME Studies

The incorporation of deuterium introduces a kinetic isotope effect (KIE), which can reduce the rate of CYP450-mediated metabolism. Avanafil is cleared primarily by CYP3A4, with a short terminal half-life of approximately 3–5 hours [1]. While no published study has directly measured the KIE for Avanafil-d4 versus avanafil in human liver microsomes, reviews of deuterated pharmaceuticals indicate that deuteration at metabolic soft spots can reduce the intrinsic clearance rate by factors of 2- to 10-fold depending on the position of substitution [2]. Avanafil-d4 is specifically intended for use in metabolic stability investigations to determine the magnitude of this effect for avanafil .

Deuterium KIE Metabolic stability ADME

Application Scenarios Where Avanafil-d4 Delivers Differentiated Value for Scientific and Industrial Procurement


Regulated Bioanalytical Method Validation for Avanafil ANDA Submissions

In abbreviated new drug application (ANDA) bioequivalence studies, Avanafil-d4 serves as the SIL-IS for the quantification of avanafil in human plasma. Published LC-MS/MS methods using non-isotopic internal standards achieve linearity from 1 to 200 ng/mL and require extensive matrix effect evaluation [1]; by contrast, Avanafil-d4, with its co-eluting properties and identical ionization efficiency, eliminates differential matrix effects and enables method precision of < 7% RSD inter-day [2]. Its regulatory-grade documentation package, including traceability to USP/EP standards, supports direct incorporation into ANDA quality control modules [3].

Pharmacokinetic and ADME Studies of Avanafil in Preclinical Species

For preclinical pharmacokinetic studies in rats, Avanafil-d4 enables accurate quantification of avanafil plasma concentrations in the presence of its metabolites M4 and M16. Published methods confirm an MRM transition of approximately m/z 488.2 → 375.2 for the deuterated internal standard, corresponding to m/z 484.2 → 375.2 for unlabeled avanafil [1]. The identical MS/MS fragmentation pattern ensures that deuterated and unlabeled species are differentiated solely by mass, enabling simultaneous monitoring without cross-interference. Additionally, Avanafil-d4 can be deployed in metabolic stability assays to investigate the deuterium kinetic isotope effect on CYP3A4-mediated clearance, which is a critical parameter in lead optimization [2].

Quality Control Release Testing for Avanafil Active Pharmaceutical Ingredient (API)

In pharmaceutical manufacturing, Avanafil-d4 is specified as a reference standard for identity, purity, and assay testing of avanafil API batches. Its purity specification of > 98% meets compendial acceptance criteria for reference standards, and the compound is supplied with detailed characterization data compliant with pharmaceutical regulatory guidelines [1][2]. The availability of multiple batch sizes (10 mg to 250 mg) supports both developmental and commercial QC testing needs [3].

Method Development for Simultaneous Quantification of PDE5 Inhibitors and Their Metabolites

For laboratories developing multi-analyte LC-MS/MS methods for PDE5 inhibitor screening, Avanafil-d4 provides an analyte-specific SIL-IS for the avanafil channel, while other deuterated internal standards (e.g., vardenafil-d4, tadalafil-d3) can be used for their respective analytes. This modular approach enables simultaneous, accurate quantification of multiple PDE5 inhibitors and their metabolites in a single chromatographic run [1]. The use of isotope-matched internal standards for each analyte independently mitigates matrix effects, as recommended by FDA bioanalytical method validation guidance [2].

Quote Request

Request a Quote for Avanafil-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.